ethyl 4-(2H-1,3-benzodioxol-5-yl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

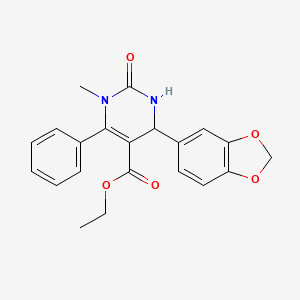

Ethyl 4-(2H-1,3-benzodioxol-5-yl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidine derivative characterized by a tetrahydropyrimidine core with distinct substituents:

- Position 4: A 2H-1,3-benzodioxol-5-yl group (a fused bicyclic aromatic system with two oxygen atoms).

- Position 5: An ethyl carboxylate ester.

- Position 6: A phenyl group.

- Position 1: A methyl group.

Safety guidelines () highlight its flammability and toxicity risks (H315, H319, H335), necessitating careful handling .

Properties

IUPAC Name |

ethyl 6-(1,3-benzodioxol-5-yl)-3-methyl-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-3-26-20(24)17-18(14-9-10-15-16(11-14)28-12-27-15)22-21(25)23(2)19(17)13-7-5-4-6-8-13/h4-11,18H,3,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHSLEDCORXCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2)OCO3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withHeat shock protein HSP 90-alpha . This protein plays a crucial role in the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction.

Mode of Action

Based on the information about similar compounds, it can be inferred that it may interact with its target protein to modulate its function

Biochemical Pathways

Given the potential target of this compound, it might be involved in pathways related to cell cycle control and signal transduction. The downstream effects of these pathways could potentially influence various cellular processes.

Biological Activity

Ethyl 4-(2H-1,3-benzodioxol-5-yl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the tetrahydropyrimidine class, which is known for a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 376.39 g/mol. The structural complexity includes a benzodioxole moiety and a tetrahydropyrimidine framework, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N2O5 |

| Molecular Weight | 376.39 g/mol |

| IUPAC Name | This compound |

| InChI Key | SEVNRUHPHLFWBA-UHFFFAOYSA-N |

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds within the tetrahydropyrimidine class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. A study highlighted the potential of tetrahydropyrimidines in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of the benzodioxole structure is believed to enhance these effects by facilitating interactions with cellular targets involved in tumor growth.

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented in various models. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation-related symptoms.

Case Studies and Research Findings

-

Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of similar tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Antitumor Activity : In vitro studies on cancer cell lines demonstrated that ethyl 4-(2H-1,3-benzodioxol-5-yl)-1-methyl-2-oxo-6-phenyl tetrahydropyrimidines induced apoptosis in colorectal cancer cells with an IC50 value of approximately 15 µM. This suggests a significant potential for development as an anticancer agent .

- Inflammatory Response Modulation : Experimental models showed that derivatives of this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating a strong anti-inflammatory response .

Scientific Research Applications

Microwave-Assisted Synthesis

Recent studies have reported the microwave-assisted synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-tetrahydropyrimidine derivatives. This method offers several advantages:

- Short Reaction Time : The synthesis can be completed in just a few minutes.

- High Yields : The yields of the desired products are reported to be excellent.

The general reaction involves the condensation of substituted aldehydes with ethyl 3-oxobutanoate and urea under microwave irradiation using potassium tert-butoxide as a catalyst .

Conventional Heating

In addition to microwave methods, traditional heating techniques are also employed. These methods involve refluxing the reactants in ethanol over several hours but often yield lower efficiency compared to microwave-assisted techniques .

Anticancer Activity

Research has highlighted the anticancer potential of this compound and its derivatives. In vitro studies have demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

Ethyl 4-(2H-1,3-benzodioxol-5-yl)-1-methyl-2-oxo-6-phenyl tetrahydropyrimidines have also been evaluated for their antimicrobial activities. Preliminary results indicate effectiveness against a range of bacterial and fungal strains, suggesting potential applications in treating infections .

Case Study 1: Synthesis and Anticancer Testing

A study conducted on a series of tetrahydropyrimidine derivatives synthesized via microwave-assisted methods revealed promising results in MTT assays. The compounds displayed IC50 values indicating potent anticancer activity against human cancer cell lines such as HeLa and MCF7 .

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was performed on various derivatives of ethyl 4-(substituted phenyl)-6-methyl tetrahydropyrimidines. Modifications at the phenyl ring were found to significantly influence biological activity, providing insights into optimizing these compounds for enhanced therapeutic efficacy .

Comparison with Similar Compounds

Key structural variations among analogous compounds include substitutions at positions 4, 5, and 6, as well as modifications to the oxo/thioxo group at position 2. Below is a systematic analysis:

Substituent Variations at Position 4

Analysis :

- The benzodioxol group in the target compound introduces a fused aromatic system, likely improving π-π stacking interactions with biological targets compared to phenyl or pyrazolyl groups.

- Pyrazolyl derivatives (e.g., ) exhibit notable antibacterial and anti-tubercular activities due to their nitrogen-rich heterocycles .

- Furan-containing analogs () show antioxidant properties, but the thioxo group (C=S) may reduce metabolic stability compared to oxo (C=O) derivatives .

Modifications at Position 5 (Ester Groups)

Analysis :

- Ethyl esters (e.g., target compound) generally enhance membrane permeability compared to methyl esters .

Oxo vs. Thioxo at Position 2

Analysis :

- Thioxo derivatives () may exhibit stronger hydrogen-bonding interactions but are prone to oxidation, unlike the more stable oxo group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.